3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
Description
3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is a heterocyclic compound featuring a 1,2,4-triazolone ring fused to a benzoic acid moiety at the 3-position.
Properties
CAS No. |
1339242-86-2 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoic acid |
InChI |
InChI=1S/C9H7N3O3/c13-8(14)6-3-1-2-5(4-6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15) |
InChI Key |
VMPNECGGXVTSGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NNC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Coupling Reaction Design
A scalable approach involves Pd(II)-mediated coupling of 1-fluoro-2-nitrobenzene derivatives with 4,5-dibromo-2H-1,2,3-triazole. The reaction proceeds via a Buchwald-Hartwig amination mechanism:
-
N₂-arylation: React halobenzene (1.2 equiv) with dibromotriazole (1.0 equiv) in DMF at 100°C for 12 hours using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) as the catalytic system.
-
Hydrogenation: Reduce the nitro group to an amine using H₂/Pd-C (50 psi, 25°C, 6 hours).
-
Sandmeyer iodination: Convert the amine to an iodide via diazotization (NaNO₂/HCl, 0°C) followed by treatment with KI.
-
Grignard carboxylation: React the iodide with CO₂ in THF at −78°C using i-PrMgCl (2.0 equiv).
Critical Process Considerations
-
Catalyst loading: <5 mol% Pd minimizes metal contamination in APIs.
-
Solvent polarity: DMF outperforms toluene or THF in achieving >90% conversion.
-
Byproduct control: Bromide scavengers (Ag₂CO₃) suppress undesired homo-coupling.
Scalability data:
| Scale (g) | Isolated yield (%) | Purity (HPLC) |
|---|---|---|
| 10 | 82 | 98.5 |
| 100 | 78 | 97.8 |
| 1000 | 75 | 96.2 |
Multi-Step Synthesis via Functional Group Interconversion
Sequential Transformation Strategy
This route constructs the triazole ring through late-stage cyclization:
-
Hydrazide formation: React methyl 3-cyanobenzoate with hydrazine hydrate (80°C, 8 hours) to yield 3-hydrazinylbenzoic acid hydrazide.
-
Cyclization: Treat the hydrazide with trimethyl orthoformate in acetic acid (reflux, 4 hours) to form the 1,2,4-triazol-3-one ring.
Reaction equation:
Process Intensification Techniques
-
Microwave assistance: Reduces cyclization time from 4 hours to 30 minutes (150°C, 300 W).
-
Flow chemistry: Achieves 92% yield in a continuous reactor (residence time: 10 minutes, T = 130°C).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Ideal Application |
|---|---|---|---|
| Cyclocondensation | Minimal steps, low cost | Low yields (17–49%) | Small-scale API synthesis |
| Pd-catalyzed coupling | High scalability (75% at kg scale) | Requires specialized catalysts | Industrial manufacturing |
| Multi-step interconversion | No transition metals | Lengthy purification | High-purity reference standards |
Chemical Reactions Analysis
Types of Reactions
3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form more complex heterocyclic structures.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can produce a wide range of benzoic acid derivatives with varying substituents .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
- The compound serves as an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit significant biological activity against various disease models, making them candidates for further drug development .
2. Enzyme Inhibition Studies
- Its structural properties allow it to interact with specific enzymes, making it useful in studies aimed at understanding enzyme mechanisms and developing enzyme inhibitors. This application is crucial for designing drugs that target specific metabolic pathways involved in diseases such as cancer and diabetes .
Agricultural Chemistry
1. Agrochemical Formulation
- This compound is utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields and protection against pests . The compound's ability to modify plant responses to stressors is also under investigation.
Biochemical Research
1. Receptor Binding Studies
- Researchers employ this compound in studies related to receptor binding and cellular signaling pathways. Its ability to bind selectively to certain receptors makes it a valuable tool for exploring biochemical interactions and pathways that are critical in health and disease .
2. Diagnostic Applications
- The compound is being explored for its potential in developing diagnostic agents, particularly in imaging techniques that aid in the early detection of diseases. This application highlights its versatility beyond therapeutic uses .
Material Science
1. Novel Material Development
- The unique chemical properties of this compound make it suitable for creating advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors . This application is particularly relevant in industries requiring high-performance materials.
Data Table: Comparative Applications
| Application Area | Specific Uses | Impact/Benefits |
|---|---|---|
| Pharmaceutical | Drug synthesis (anti-inflammatory agents) | Potential for treating chronic diseases |
| Agricultural Chemistry | Pesticide formulation | Improved crop yields |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
| Material Science | Development of durable materials | Enhanced performance in harsh environments |
| Diagnostics | Imaging agent development | Early disease detection |
Case Studies
-
Pharmaceutical Case Study
- A study published in a peer-reviewed journal demonstrated the effectiveness of a derivative of this compound as a potent anti-inflammatory agent in animal models of arthritis. The compound showed significant reduction in inflammation markers compared to control groups.
-
Agricultural Case Study
- Field trials conducted on crops treated with formulations containing this compound indicated a marked increase in resistance to common pests and diseases, leading to higher yields compared to untreated crops.
Mechanism of Action
The mechanism of action of 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The benzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Positional Isomers
- 2-(5-Oxo-5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzoic Acid (Compound 15)
- Structure : The triazolone is fused to a thiazole ring, and the benzoic acid is at the 2-position.
- Activity : Exhibits inhibitory activity against metallo-β-lactamases (MBLs), likely due to thiazole-enhanced metal coordination.
- Key Difference : The 2-position substitution and thiazole fusion alter steric and electronic properties compared to the target compound’s 3-substituted benzoic acid .
Triazolone Derivatives with Varied Acid Groups
- [4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic Acid Structure: Acetic acid replaces benzoic acid, with a chloro-fluorophenyl substituent on the triazolone. Activity: Potential applications in targeting enzymes requiring smaller acidic groups (e.g., carbonic anhydrases). Key Difference: The acetic acid group reduces molecular weight and hydrophobicity, impacting solubility and target specificity .
- 5-Oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic Acid (CAS 4538-16-3) Structure: A simpler analogue lacking the benzene ring. Activity: Limited to hydrogen-bonding interactions due to the absence of aromaticity. Key Difference: Lower logP and higher solubility compared to the benzoic acid derivative .
PPAR-α Agonists
- LY618674 (2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic Acid) Structure: Incorporates a phenoxy-propanoic acid chain and a 4-methylbenzyl group. Activity: Potent PPAR-α agonist with marked lipid-modulating effects. Key Difference: Extended hydrophobic substituents enable nuclear receptor binding, unlike the target compound’s compact structure .
Functional Group Modifications
Thioxo vs. Oxo Substitutions
- 4-((2,3-bis(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)amino)benzenesulfonamide (25a) Structure: Replaces the triazolone’s oxo group with thioxo. Activity: Enhanced metal-binding affinity for carbonic anhydrase inhibition.
Benzenesulfonamide Derivatives
- 4-((2,3-bis(4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)amino)-3-chlorobenzenesulfonamide (25b) Structure: Combines sulfonamide and bis-triazolthione groups. Activity: Dual targeting of sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) and metalloenzymes. Key Difference: Sulfonamide introduces stronger acidity and hydrogen-bonding vs. benzoic acid .
Pharmacokinetic and Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 247.22 | 1.8 | 0.12 | Benzoic acid, triazolone |
| 2-Substituted Benzoic Acid (Compound 15) | 307.29 | 2.5 | 0.08 | Thiazolo-triazolone, benzoic acid |
| LY618674 | 439.51 | 4.2 | <0.01 | Phenoxy-propanoic acid, methylbenzyl |
| [Triazol-3-yl]acetic Acid (CAS 4538-16-3) | 157.11 | 0.5 | 1.2 | Carboxylic acid, triazolone |
- Insights :
- The target compound’s moderate logP (1.8) balances membrane permeability and aqueous solubility.
- Bulky substituents (e.g., LY618674) drastically reduce solubility but enhance target affinity for lipid-rich environments .
Biological Activity
3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid (CAS No. 1339242-86-2) is a compound of significant interest in medicinal chemistry and agricultural research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C₉H₇N₃O₃
- Molecular Weight : 193.17 g/mol
- Structure : The compound features a triazole ring fused to a benzoic acid moiety, which is critical for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
-
Antimicrobial Activity :
- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Antioxidant Activity :
- Anti-inflammatory Effects :
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety may facilitate binding to enzyme active sites, inhibiting their function. This mechanism is particularly relevant in the context of antimicrobial action where it disrupts bacterial metabolic pathways.
- Receptor Binding : Preliminary studies suggest that the compound may bind to certain receptors involved in inflammatory responses and pain pathways, which could explain its analgesic properties .
Applications in Research and Industry
The versatility of this compound extends beyond pharmacology:
- Pharmaceutical Development :
- Agricultural Chemistry :
- Biochemical Research :
Case Studies
Several case studies highlight the effectiveness of this compound:
Q & A
Q. What are the recommended synthetic routes for 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves:
Cyclization of thiosemicarbazides : Reacting substituted benzoic acid derivatives with thiosemicarbazide under reflux in ethanol or acetic acid.
Oxidation and purification : Post-cyclization, oxidation with agents like hydrogen peroxide or iodine yields the triazolone core. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .
Optimization Tips :
- Adjust pH to 5–6 during workup to prevent decomposition of acid-sensitive groups.
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer : Key techniques include:
| Technique | Application | Example Parameters |
|---|---|---|
| FT-IR | Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, triazole ring vibrations) | KBr pellet, 400–4000 cm⁻¹ range . |
| NMR (¹H/¹³C) | Assign proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon backbone | DMSO-d₆ or CDCl₃ as solvent . |
| X-ray diffraction | Resolve crystal structure (bond angles, torsion angles) | Single-crystal analysis; compare with DFT-optimized geometries . |
Q. What are the key physicochemical properties (solubility, stability) relevant to experimental design?
Methodological Answer :
- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and methanol. Use polar aprotic solvents for biological assays .
- Stability :
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic structure and bioactivity of this compound?
Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d,p) to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental IR/NMR data to validate accuracy .
- Molecular Docking : Target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Parameterize triazolone interactions (hydrogen bonds, π-π stacking) to predict binding affinities .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times).
- Structural analogs : Compare activity of derivatives (e.g., metal complexes, salts) to identify SAR trends. For example, sodium salts of triazolone derivatives show enhanced solubility and bioavailability .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from independent studies .
Q. What strategies are effective for derivatizing this compound to enhance pharmacological properties?
Methodological Answer :
- Salt Formation : React with NaOH/KOH to improve water solubility. For example, sodium salts of triazolone derivatives exhibit 2–3× higher solubility .
- Metal Complexation : Synthesize Zn(II) or Cu(II) complexes to modulate redox activity. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .
- Hybridization : Conjugate with bioactive moieties (e.g., sulfonamides) via amide coupling (EDC/HOBt). Monitor purity via LC-MS .
Data Contradiction Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
